4-Methylbenzoic acid N'-ethylhydrazide
CAS No.: 537673-34-0
Cat. No.: VC2787705
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 537673-34-0 |
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Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N'-ethyl-4-methylbenzohydrazide |
Standard InChI | InChI=1S/C10H14N2O/c1-3-11-12-10(13)9-6-4-8(2)5-7-9/h4-7,11H,3H2,1-2H3,(H,12,13) |
Standard InChI Key | WMSYERSGTVLHRC-UHFFFAOYSA-N |
SMILES | CCNNC(=O)C1=CC=C(C=C1)C |
Canonical SMILES | CCNNC(=O)C1=CC=C(C=C1)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methylbenzoic acid N'-ethylhydrazide consists of a 4-methylbenzoic acid core with an N'-ethylhydrazide functional group. The compound features an aromatic ring with a methyl group at the para position and a hydrazide moiety with an ethyl substituent. The general structure follows the pattern of acylhydrazones, which are known for their ability to form hydrogen bonds and coordinate with metal ions.
The structural formula can be represented as C₁₀H₁₄N₂O, with the 4-methylbenzoyl group connected to the ethylhydrazide through an amide linkage. This creates a compound with both lipophilic (aromatic ring with methyl group) and hydrophilic (hydrazide) regions, contributing to its physiochemical properties.
Property | Estimated Value | Basis of Estimation |
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Molecular Weight | 178.23 g/mol | Calculated from molecular formula C₁₀H₁₄N₂O |
Physical State | Crystalline solid | Based on similar benzohydrazide derivatives |
Solubility | Moderate in polar organic solvents | Based on functional group analysis |
Melting Point | 180-220°C | Estimated from similar benzohydrazides |
Chemical Reactivity
The chemical reactivity of 4-methylbenzoic acid N'-ethylhydrazide is primarily determined by its functional groups. The hydrazide moiety contains nucleophilic nitrogen atoms capable of participating in various chemical reactions, including:
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Condensation reactions with carbonyl compounds to form hydrazones
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Coordination with metal ions through the carbonyl oxygen and hydrazide nitrogen atoms
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Hydrogen bonding through the NH group and carbonyl oxygen
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Potential for further derivatization at the ethyl group
These reactive sites make 4-methylbenzoic acid N'-ethylhydrazide versatile for chemical modifications and potential biological interactions.
Methods of Synthesis
General Synthetic Approaches
The synthesis of 4-methylbenzoic acid N'-ethylhydrazide likely follows similar synthetic routes to those used for related benzohydrazide derivatives. Based on the synthetic procedures described for analogous compounds in the literature, several synthetic pathways can be proposed.
Synthesis from 4-Methylbenzoic Acid
The most common approach would involve a two-step synthesis starting from 4-methylbenzoic acid (p-toluic acid):
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Esterification of 4-methylbenzoic acid to form methyl 4-methylbenzoate
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Reaction of the ester with ethylhydrazine to yield 4-methylbenzoic acid N'-ethylhydrazide
This approach parallels the synthesis of similar benzohydrazide derivatives described in the literature, where 4-methoxybenzoylhydrazones were synthesized from 4-methoxybenzoylhydrazide, which was obtained from methyl 4-methoxybenzoate by refluxing with hydrazine hydrate .
Detailed Synthetic Procedure
Based on the synthetic procedures described for similar compounds, a potential synthetic route for 4-methylbenzoic acid N'-ethylhydrazide could be as follows:
Step 1: Esterification of 4-methylbenzoic acid
4-Methylbenzoic acid would be refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid for 2-3 hours, similar to the procedure described for the synthesis of methyl 4-tert-butylbenzoate from 4-tert-butylbenzoic acid .
Step 2: Reaction with ethylhydrazine
The resulting methyl 4-methylbenzoate would then be refluxed with ethylhydrazine in methanol for 3-4 hours. The reaction mixture would be cooled, and the product isolated by filtration or solvent evaporation, followed by recrystallization from an appropriate solvent, likely methanol.
This synthetic approach is supported by the procedures described for the synthesis of 4-methoxybenzohydrazide derivatives, which involved refluxing 4-methoxybenzohydrazide with different aldehydes in methanol for 3 to 4 hours , and the synthesis of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which involved the reaction of methyl 4-tert-butylbenzoate with hydrazine hydrate to give the corresponding hydrazide .
Structural Analogs and Comparative Analysis
Related Benzohydrazide Derivatives
Several structurally related benzohydrazide derivatives have been studied extensively, providing comparative insights into the potential properties and applications of 4-methylbenzoic acid N'-ethylhydrazide. These include:
4-Methoxybenzoylhydrazones
A series of 4-methoxybenzoylhydrazones (compounds 1-30) was synthesized and evaluated for antiglycation activity. These compounds differ from 4-methylbenzoic acid N'-ethylhydrazide primarily in having a methoxy group instead of a methyl group at the para position of the benzene ring, and various substituents on the hydrazone nitrogen instead of an ethyl group .
N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives
Twenty-three N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized and evaluated for urease inhibition. These compounds feature a tert-butyl group at the para position of the benzene ring instead of a methyl group, and benzylidene substituents on the hydrazide nitrogen instead of an ethyl group .
Structure-Activity Relationship Analysis
Table 2: Comparative Analysis of 4-Methylbenzoic Acid N'-Ethylhydrazide and Related Compounds
Compound | Para Substituent | Hydrazide Substituent | Reported Activity | Potential Relevance to 4-Methylbenzoic Acid N'-Ethylhydrazide |
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4-Methoxybenzoylhydrazones | Methoxy (-OCH₃) | Various | Antiglycation (IC₅₀ = 216.52-748.71 μM) | Suggests potential antiglycation activity |
N'-Benzylidene-4-tert-butylbenzohydrazide | tert-Butyl (-C(CH₃)₃) | Benzylidene | Urease inhibition (IC₅₀ = 13.33-251.74 μM) | Indicates possible enzyme inhibitory properties |
4-Methylbenzoic acid N'-ethylhydrazide | Methyl (-CH₃) | Ethyl (-C₂H₅) | Not specifically reported | Predicted to show moderate activity based on structural features |
From this comparative analysis, several structure-activity relationships can be inferred:
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The para substituent on the benzene ring influences the biological activity, with electron-donating groups generally enhancing activity.
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The substituent on the hydrazide nitrogen affects both the physicochemical properties and the biological activity of the compound.
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The presence of both aromatic and aliphatic regions in the molecule contributes to its potential interaction with biological targets.
Based on these relationships, 4-methylbenzoic acid N'-ethylhydrazide would be expected to exhibit moderate biological activity, potentially intermediate between the highly active methoxy derivatives and less active unsubstituted analogs.
Future Research Directions
Experimental Characterization
Given the limited specific information available about 4-methylbenzoic acid N'-ethylhydrazide, several experimental studies would be valuable:
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Comprehensive physicochemical characterization, including exact melting point, solubility parameters, and spectroscopic data
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Crystal structure determination to confirm molecular conformation and hydrogen bonding patterns
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Stability studies under various conditions to assess shelf life and storage requirements
Biological Activity Screening
Based on the activities observed for related compounds, screening 4-methylbenzoic acid N'-ethylhydrazide for the following biological activities would be informative:
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Antiglycation activity using in vitro assays similar to those employed for 4-methoxybenzoylhydrazones
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Enzyme inhibition studies, particularly focusing on urease and other therapeutically relevant enzymes
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Antimicrobial activity against a panel of bacterial and fungal pathogens
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Antioxidant activity through standard free radical scavenging assays
Structural Modifications
The structure of 4-methylbenzoic acid N'-ethylhydrazide offers several opportunities for modification to potentially enhance its properties:
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Variation of the para substituent on the benzene ring to explore structure-activity relationships
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Modification of the ethyl group on the hydrazide nitrogen to alter lipophilicity and biological activity
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Introduction of additional functional groups to enhance specific interactions with biological targets
Such modifications could lead to the development of more potent and selective compounds for pharmaceutical applications.
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